molecular formula C17H18F3NO4S2 B2793751 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2309343-07-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2793751
CAS No.: 2309343-07-3
M. Wt: 421.45
InChI Key: IARWVIPOWSGSTF-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-pyran core substituted at the 4-position with a thiophen-3-yl group and a methyl linker to a 4-(trifluoromethoxy)benzenesulfonamide moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S2/c18-17(19,20)25-14-1-3-15(4-2-14)27(22,23)21-12-16(6-8-24-9-7-16)13-5-10-26-11-13/h1-5,10-11,21H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARWVIPOWSGSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzene sulfonamide core , which is known for its antibacterial and anti-inflammatory properties. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability. The tetrahydro-2H-pyran ring and the thiophen-3-yl substituent may contribute to its unique pharmacological profile.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions, starting from simpler benzamide derivatives. Key steps include:

  • Formation of the Tetrahydropyran Ring : Achieved through acid-catalyzed cyclization of 1,5-diols.
  • Introduction of the Thiophen Group : Utilizes methods such as the Paal-Knorr synthesis.
  • Final Coupling : The thiophene and tetrahydropyran intermediates are combined with the benzamide core through nucleophilic substitution reactions under basic conditions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and sulfonamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundActivity (MIC μg/mL)Target Bacteria
This compoundTBDTBD
Reference Drug (Ampicillin)0.5E. coli
Novel Thiophene Derivative0.008S. pneumoniae

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

  • Enzyme Inhibition : Potential inhibition of bacterial topoisomerases, which are crucial for DNA replication.
  • Receptor Interaction : Modulation of specific receptors involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that similar compounds inhibited bacterial growth with MIC values significantly lower than traditional antibiotics . This suggests a promising avenue for developing new antibacterial agents.
  • Selectivity and Toxicity : Research on related sulfonamides indicated low toxicity in human cell lines while maintaining potent antibacterial activity against resistant strains . This selectivity is critical for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
  • Key Differences :
    • The tetrahydro-2H-pyran ring bears a hydroxyl group instead of a thiophene.
    • The benzenesulfonamide has a 3-(trifluoromethyl) substituent vs. 4-(trifluoromethoxy).
  • Impact :
    • Reduced aromaticity and electron-withdrawing effects compared to the thiophene-containing compound.
    • Molecular weight: 339.328 g/mol (lower due to absence of thiophene and OCF₃ group) .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Key Differences :
    • Pyridine replaces tetrahydro-2H-pyran.
    • A methyl group is present on the benzenesulfonamide.
  • Impact :
    • Increased rigidity and aromaticity from pyridine may alter binding affinity.
    • Methyl substituent reduces electronegativity compared to trifluoromethoxy .

Substituent Variations in Benzenesulfonamide

N-(4-Methoxyphenyl)benzenesulfonamide
  • Key Differences: Methoxy group at the para position instead of trifluoromethoxy. No tetrahydro-2H-pyran or thiophene.
  • Impact :
    • Methoxy is electron-donating, reducing metabolic stability compared to trifluoromethoxy.
    • Simpler structure likely results in lower logP (lipophilicity) .
4-(Trifluoromethyl)benzenesulfonamide Derivatives
  • Example : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.

Stereochemical and Functional Group Complexity

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
  • Key Differences :
    • Chiral center with naphthalene and methoxyphenyl groups.
    • Methyl substituent on benzenesulfonamide.
  • Impact :
    • Stereochemistry (S-configuration) may enhance enantioselective interactions.
    • Naphthalene increases hydrophobicity and steric bulk .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound ~425 (estimated) Thiophene, OCF₃ ~3.5 (highly lipophilic)
N-[(4-Hydroxy...) 339.328 OH, CF₃ ~2.8
N-(4-Methoxyphenyl) 277.31 OCH₃ ~2.1

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